5-Bromo-4,6-dimethylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMWXYZJJVYMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565465 | |
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157335-97-2 | |
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 4,6 Dimethylpyrimidine
Direct Synthesis Approaches to 5-Bromo-4,6-dimethylpyrimidine
The direct synthesis of this compound is primarily achieved through two main strategies: the electrophilic bromination of a pre-existing 4,6-dimethylpyrimidine (B31164) core and the construction of the pyrimidine (B1678525) ring using bromine-containing precursors.
Bromination of Pyrimidine Derivatives: Reaction Conditions and Reagents
The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a common electrophilic substitution reaction. The success of this synthesis is highly dependent on the choice of brominating agent, catalytic system, and reaction conditions such as solvent and temperature. The electron-donating nature of the two methyl groups at positions 4 and 6 activates the C-5 position, making it susceptible to electrophilic attack. datapdf.com
Molecular bromine (Br₂) is a traditional and effective reagent for the bromination of pyrimidine rings. For instance, the bromination of 2-anilino-4,6-dimethylpyrimidine with one equivalent of bromine in glacial acetic acid proceeds to furnish the 5-bromo derivative. datapdf.com The reaction of 2-amino-6-substituted-4(3H)-pyrimidinones with bromine in acetic acid at room temperature also yields the corresponding 5-bromo products in good to excellent yields. nih.gov
Beyond elemental bromine, other N-bromo compounds serve as effective bromine sources. Reagents such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and Sodium Monobromoisocyanurate (SMBI) are frequently used, often providing milder reaction conditions and improved handling. mdpi.comnih.gov In some advanced methods, carbon tetrabromide (CBr₄) has been employed as a bromine source in photocatalytic reactions. tandfonline.com
Table 1: Selected Brominating Agents for Pyrimidine Derivatives
| Reagent | Abbreviation | Typical Application |
|---|---|---|
| Molecular Bromine | Br₂ | Direct bromination in solvents like acetic acid. datapdf.comnih.gov |
| N-Bromosuccinimide | NBS | Bromination in various solvents, including under visible light catalysis. mdpi.comrsc.org |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBH | Effective bromination in aprotic solvents, often enhanced by catalysts. nih.gov |
The efficiency of bromination can be significantly enhanced through catalysis. Lewis acids and protic acids are commonly employed to increase the electrophilicity of the bromine agent. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) can be catalyzed by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or strong organic acids such as p-toluenesulfonic acid (TsOH). nih.govresearchgate.net
In a different approach, cyclocondensation reactions to form bromopyrimidines can be catalyzed by dry hydrogen bromide. clockss.org More contemporary methods involve visible light-mediated photocatalysis, where N-bromosuccinimide (NBS) can be used to brominate pyrimidine derivatives, proceeding through a radical pathway to generate molecular bromine in situ, which then participates in an electrophilic substitution. rsc.org
The choice of solvent plays a critical role in the outcome of the bromination reaction, influencing solubility, reaction rate, and temperature control. Glacial acetic acid is a common solvent for brominations using Br₂. datapdf.comnih.gov For the bromination of pyrimidine hydrogen halide salts, organic aromatic solvents such as nitrobenzene (B124822) or o-dichlorobenzene are preferred. google.com These solvents are selected for their ability to dissolve the intermediate bromine-pyrimidine complex while keeping the starting material and the final product insoluble, which facilitates product isolation. google.com They also help to maintain stable reaction temperatures, often in the range of 125°C to 135°C. google.com
Aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (CH₂Cl₂) are also widely used, particularly with reagents like DBH or NBS. mdpi.comnih.gov The reaction temperature is a crucial parameter to control, with many procedures operating at room temperature, while others require heating to achieve a smooth and controlled reaction. nih.govgoogle.com
Table 2: Influence of Solvents on Pyrimidine Bromination
| Solvent | Typical Reagent(s) | Temperature | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Glacial Acetic Acid | Br₂ | Room Temperature | Effective for direct bromination of activated pyrimidines. | datapdf.comnih.gov |
| Nitrobenzene | Br₂ | 125-135°C | Assists in temperature control and selective solubility. | google.com |
| Acetonitrile (CH₃CN) | NBS, DBH | Ambient | Good for photocatalytic and Lewis acid-catalyzed reactions. | nih.govrsc.org |
Cyclocondensation Reactions for Pyrimidine Ring Formation with Bromine Precursors
An alternative to direct bromination is the construction of the pyrimidine ring from precursors that already contain a bromine atom. This approach offers a powerful method for synthesizing specifically substituted bromopyrimidines.
One notable method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in a solvent like 1,4-dioxane. clockss.org This reaction proceeds under mild conditions to afford 4-bromopyrimidines in good yields. clockss.org Another strategy is the reaction between 2-aminonitrile compounds and halogenoacetonitriles, which, under the catalytic influence of dry hydrogen bromide, yields condensed 4-bromopyrimidines. clockss.org
Furthermore, cyclocondensation reactions using β-bromo-α,β-unsaturated aldehydes as precursors have been shown to form pyrimidine-fused heterocyclic systems. acs.org While not forming the title compound directly, these syntheses exemplify the principle of building the pyrimidine ring from a bromo-substituted building block. acs.org
Functional Group Interconversions Involving the Bromo Moiety
The bromine atom in this compound is a versatile functional group that serves as a linchpin for further molecular elaboration. As a good leaving group, the bromo moiety can be readily displaced or participate in cross-coupling reactions. vanderbilt.edu
Nucleophilic aromatic substitution is a primary transformation, where the bromine atom is replaced by various nucleophiles. For example, the halo substituent at the C-4 position of pyrimidines is known to be easily displaced by amines, a reaction that is fundamental in the synthesis of many biologically active molecules. clockss.org Similarly, the bromine atom on bromo-substituted pyrimidines can be replaced by other functional groups through nucleophilic substitution. evitachem.com
Moreover, the bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex aryl-substituted pyrimidines.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the C-5 position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. cymitquimica.com This reactivity is a cornerstone of its application as a building block in the synthesis of more complex molecules.
This compound can react with a variety of nucleophiles. evitachem.com For instance, nucleophiles such as amines and thiols can displace the bromine atom. evitachem.com This substitution is a fundamental transformation, enabling the synthesis of diverse pyrimidine derivatives. The electrophilic character of the pyrimidine ring, enhanced by the bromine atom, facilitates these reactions.
| Nucleophile | Product Type | Significance |
|---|---|---|
| Amines | 5-Amino-4,6-dimethylpyrimidine derivatives | Introduces nitrogen-containing functional groups, often found in biologically active molecules. |
| Thiols | 5-Thio-4,6-dimethylpyrimidine derivatives | Forms carbon-sulfur bonds, leading to compounds with potential applications in materials and medicinal chemistry. |
| Alcohols | 5-Alkoxy-4,6-dimethylpyrimidine derivatives | Creates ether linkages, modifying the electronic and physical properties of the pyrimidine core. evitachem.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, including nucleophilic substitutions. scielo.org.mx This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ijrpas.comijnrd.org The use of MAOS is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. scielo.org.mxijrpas.com In the context of 5-bromopyrimidine (B23866) derivatives, microwave irradiation can facilitate rapid nucleophilic displacement reactions. chemicalbook.com This technique is particularly advantageous for reactions that are sluggish under conventional heating, providing a practical and efficient alternative for the synthesis of substituted pyrimidines. nih.gov
Organometallic Reactions
Organometallic reactions represent another major avenue for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Direct metallation, such as lithiation, offers a route to functionalize the pyrimidine ring. While direct lithiation of 5-bromopyrimidine itself can occur at the 4-position with lithium diisopropylamide (LDA), the presence of methyl groups in this compound can influence the regioselectivity of such reactions. chemicalbook.comnih.gov For instance, in related pyrimidine systems, lithiation has been used to introduce substituents at specific positions by creating a highly reactive organolithium intermediate. nih.gov This intermediate can then react with various electrophiles to introduce a wide array of functional groups.
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for such transformations. The bromine atom serves as an effective leaving group in these reactions.
Palladium catalysts are extensively used to facilitate cross-coupling reactions involving this compound. smolecule.com These protocols are highly versatile and allow for the formation of new carbon-carbon bonds under relatively mild conditions. smolecule.com
The Suzuki-Miyaura reaction is a prominent example, coupling the bromopyrimidine with aryl or vinyl boronic acids or their esters. smolecule.com This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. mdpi.com The reaction has been successfully applied to various brominated pyrimidines to create biaryl structures. mdpi.com
The Sonogashira reaction provides a method for the coupling of terminal alkynes with aryl or vinyl halides. walisongo.ac.idorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. walisongo.ac.idorganic-chemistry.org For instance, 5-bromopyrimidine has been used in microwave-assisted Sonogashira reactions to synthesize alkynylpyrimidines. chemicalbook.com This transformation is valuable for constructing carbon frameworks containing both aromatic and acetylenic units.
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | C-C (Aryl/Vinyl) |
| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) Co-catalyst, Amine Base | C-C (Alkynyl) |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Copper Co-Catalysis in Cross-Coupling
Copper catalysis has been a cornerstone of cross-coupling reactions for over a century, with the Ullmann reaction being a classic example for forming biaryl compounds as well as C-N and C-O bonds. beilstein-journals.org While palladium catalysis often dominates the modern landscape of C-C bond formation, copper-catalyzed reactions, particularly in conjunction with electrochemistry, are gaining traction as a sustainable and efficient alternative. beilstein-journals.orgresearchgate.net These electrochemical methods can avoid the need for stoichiometric chemical oxidants, broadening the substrate scope to include even electron-deficient partners. beilstein-journals.org
In the context of pyrimidine derivatives, copper catalysis plays a significant role. For instance, a hexanuclear Cu(I) cluster of 4,6-dimethylpyrimidine-2-thiolate has demonstrated high efficiency in the dehydrogenative cross-coupling of alcohols to produce α-alkylated ketones. organic-chemistry.org This process involves a cascade of dehydrogenation, aldol (B89426) condensation, hydrogenation, and subsequent dehydrogenation. organic-chemistry.org
While specific examples detailing copper co-catalysis directly with this compound are not prevalent in the provided search results, the general principles of copper-catalyzed cross-coupling are applicable. The bromine atom at the C-5 position of this compound serves as a leaving group in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity in these transformations can be influenced by steric hindrance from the adjacent methyl groups at C-4 and C-6, potentially requiring optimized conditions such as specific ligands (e.g., XPhos) or elevated temperatures to achieve good yields.
The development of novel ligands is a key area of research for enhancing the efficacy of copper-catalyzed cross-coupling reactions involving alkyl halides. sustech.edu.cn Multidentate chiral anionic ligands have shown promise in enabling enantioconvergent transformations under thermal conditions. sustech.edu.cn
Reactivity of Methyl Groups on the Pyrimidine Ring of this compound
"Active" Methyl Group Chemistry at Positions 4 and 6
The methyl groups at the 4 and 6 positions of the pyrimidine ring in this compound are considered "active". stackexchange.com This heightened reactivity is a direct consequence of their placement on the heterocyclic ring system. stackexchange.com
The "active" nature of the methyl groups at positions 4 and 6 makes them susceptible to participating in Aldol-type condensation reactions. stackexchange.com This reactivity is analogous to that of the methyl group in 2,4-dinitrotoluene. stackexchange.com In such reactions, the methyl group can be deprotonated, or more accurately, the enol tautomer can act as a nucleophile, attacking an electrophile like an aldehyde. stackexchange.com The condensation of methyl-substituted pyrimidines with benzaldehyde (B42025) derivatives can be catalyzed by acids, Lewis acids (like ZnCl₂), dehydrating agents, or strong organic bases to form styrylpyrimidines. stackexchange.com For example, 5-bromo-2-methylpyrimidine (B124572) has been shown to react with benzaldehyde in the presence of zinc chloride to yield 5-bromo-2-styrylpyrimidine. stackexchange.com
A related reaction is the Michael addition, which can follow a Claisen-Schmidt condensation. For instance, a chalcone (B49325) derivative can be formed and subsequently reacted with 1,3-dimethylbarbituric acid in a Michael addition. mdpi.com
The presence of the two nitrogen heteroatoms in the pyrimidine ring is crucial for the enhanced reactivity of the methyl groups at positions 4 and 6. stackexchange.com Generally, increasing the number of heteroatoms in a heterocyclic ring increases the reactivity of attached methyl groups. stackexchange.com Consequently, methyl groups on pyrimidine, pyrazine, and pyridazine (B1198779) are more reactive than those on a pyridine (B92270) ring. stackexchange.com The nitrogen atoms are electron-withdrawing, which acidifies the protons of the methyl groups, making them more susceptible to deprotonation and subsequent reaction. stackexchange.comopenmedicinalchemistryjournal.com This effect is further amplified in systems where a ring nitrogen is formally positively charged, such as in pyridinium (B92312) salts. stackexchange.com In contrast, a methyl group at the 5-position of the pyrimidine ring would behave more like the methyl group of toluene, exhibiting more aromatic character and less reactivity. stackexchange.com
Steric Hindrance Effects of Methyl Groups on Reactivity
The methyl groups at the C-4 and C-6 positions of this compound exert significant steric hindrance, which can influence the compound's reactivity. cymitquimica.com This steric bulk can impede the approach of reagents to the pyrimidine ring and its substituents.
In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the steric hindrance from the adjacent methyl groups can reduce reaction rates. Overcoming this may necessitate the use of specialized, bulky ligands like XPhos or higher reaction temperatures to facilitate the coupling of arylboronic acids at the C-5 position.
Ring Opening and Closing Reactions of Pyrimidine Derivatives
Ring opening and closing reactions are important transformations for pyrimidine derivatives, allowing for the synthesis of other heterocyclic systems or functionalized open-chain compounds.
One notable ring transformation is the SN(ANRORC) mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure. This mechanism has been observed in the amination of certain bromo-pyrimidines. researchgate.net For example, the reaction of 2-bromo-4-phenyl-[1,3-¹⁵N]-pyrimidine with an aminating agent leads to the formation of 2-amino-4-phenylpyrimidine where the labeled nitrogen is found primarily in the exocyclic amino group. researchgate.net This is explained by an initial attack of the nucleophile at the C-6 position, followed by the fission of the N(1)-C(6) bond to open the ring, and subsequent ring closure to form the final product. researchgate.net
In some cases, reactions of substituted chloropyrimidines with potassium amide in liquid ammonia (B1221849) can lead to ring transformations, yielding s-triazine derivatives. researchgate.net For instance, the reaction of 4-chloro-2,5-dimethylpyrimidine (B1314056) results in the formation of 4-ethyl-2-methyl-s-triazine, indicating that the 5-methyl group and the C-5 atom of the pyrimidine ring are incorporated into the ethyl group of the product. researchgate.net
Furthermore, 5-substituted 4-chloro-2-phenylpyrimidines can be converted into 2-phenylimidazoles upon reaction with potassium amide in liquid ammonia. researchgate.net The reaction of 5-methoxy-, 5-ethoxy-, 5-methylthio-, and 5-phenyl-4-chloro-2-phenyl-pyrimidines with potassium amide in liquid ammonia can lead to open-chain products through the attack of the amide ion at C(6) and subsequent fission of the C(5)-C(6) bond. researchgate.net
Enzymatic and Chemical Pathways
The synthesis of pyrimidine derivatives like this compound can be approached through various enzymatic and chemical routes. While specific enzymatic pathways for the direct synthesis of this halogenated dimethylpyrimidine are not extensively documented, the general principles of pyrimidine biosynthesis provide a foundational understanding.
Enzymatic Pathways: The de novo synthesis of pyrimidines in biological systems is a complex, multi-step process involving several enzymes. This pathway begins with simple molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate, which are enzymatically converted to form the pyrimidine ring. Key enzymes in this process include carbamoyl phosphate synthetase II, aspartate transcarbamoylase, and orotate (B1227488) phosphoribosyltransferase. acs.org While this pathway produces fundamental pyrimidine nucleotides like UTP and CTP, the specific incorporation of a bromine atom and methyl groups at the 5-, 4-, and 6-positions, respectively, is not a standard biological process. acs.orgnih.gov Enzymatic synthesis is highly valued for its efficiency and specificity, often allowing for the creation of isotopically labeled compounds for research purposes, such as NMR studies. nih.gov
Chemical Pathways: Chemical synthesis provides a more direct and versatile approach to producing substituted pyrimidines like this compound. The foundational method for pyrimidine synthesis often involves the condensation of a three-carbon compound with a substance containing an amide structure, typically under basic conditions.
A common strategy for synthesizing derivatives of this compound involves starting with a related pyrimidine and introducing the desired functional groups. For instance, the synthesis of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine is achieved by reacting 5-Bromo-4-chloro-2,6-dimethylpyrimidine with hydrazine. This indicates a plausible synthetic route where a precursor like 4,6-dimethylpyrimidine could first be brominated at the 5-position, a position known to be susceptible to electrophilic substitution. wikipedia.org
A scalable synthetic route has been described for a variety of 4-substituted 5-bromo-6-methylpyrimidines, highlighting the utility of these compounds as building blocks for more complex molecules, particularly for use in cross-coupling reactions like the Suzuki, Heck, and Stille reactions. researchgate.net
| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Product | Reference |
| Nucleophilic Substitution | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | Hydrazine hydrate, ethanol, reflux | 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine | smolecule.com |
| General Pyrimidine Synthesis | Three-carbon compound, Amide-containing compound (e.g., urea) | Basic conditions | Pyrimidine ring |
Influence of Substituents on Ring Stability
The stability and reactivity of the pyrimidine ring in this compound are significantly influenced by the electronic properties of its substituents: the bromine atom at the C5 position and the two methyl groups at the C4 and C6 positions.
The pyrimidine ring is classified as a π-deficient heterocycle, meaning its π-electron density is lower than that of benzene. wikipedia.org This inherent electron deficiency makes electrophilic aromatic substitution more difficult and nucleophilic aromatic substitution easier compared to benzene. wikipedia.org The substituents play a crucial role in modulating this reactivity.
Bromo Group (C5): The bromine atom is an electronegative substituent that acts as an electron-withdrawing group through its inductive effect. However, it can also donate electron density to the ring through resonance. In pyrimidines, electrophilic substitution, such as halogenation and nitration, occurs most readily at the 5-position because it is the least electron-deficient position on the ring. wikipedia.org The presence of the bromine atom at this position suggests that further electrophilic attack would be disfavored. Studies on other substituted heterocycles have shown that electron-withdrawing groups can stabilize certain isomeric forms, such as the azide (B81097) form over the tetrazole form in azidopyrimidines. beilstein-journals.org
The combination of electron-donating methyl groups and an electron-withdrawing bromo group creates a unique electronic environment within the this compound molecule. The electron-releasing methyl groups can enhance the stability of the ring, while the bromo substituent provides a key site for further chemical transformations.
| Substituent | Position | Electronic Effect | Influence on Ring | Reference |
| Bromo | C5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Decreases electron density, directs reactivity | wikipedia.orgbeilstein-journals.org |
| Methyl | C4, C6 | Electron-donating (inductive) | Increases electron density, lengthens adjacent bonds | scispace.comaip.org |
Oxidation and Reduction Reactions
The oxidation and reduction reactions of this compound are dictated by the reactivity of the pyrimidine ring and its substituents.
Reduction Reactions: A primary site for reduction in this compound is the carbon-bromine bond. Halogenated aromatic compounds are known to undergo reductive dehalogenation. For instance, the bromine atom in the related compound 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine can be replaced by other groups through reduction processes. This suggests that this compound could likely be converted to 4,6-dimethylpyrimidine under appropriate reducing conditions.
Oxidation Reactions: The pyrimidine ring itself can be resistant to oxidation due to its electron-deficient nature. However, N-oxidation can occur at one of the ring nitrogen atoms by reaction with peracids. wikipedia.org The presence of electron-donating methyl groups might slightly increase the susceptibility of the ring to oxidation compared to unsubstituted pyrimidine. There is little specific information available in the provided search results regarding the oxidation of this compound itself. However, related compounds like 2-Bromo-4,6-dimethylpyrimidine are noted in the context of reactions involving oxidizing agents, although specific products are not detailed. biosynth.com
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-4,6-dimethylpyrimidine, ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. The two methyl groups at positions 4 and 6 are chemically equivalent, and therefore, they produce a single, integrated signal. The proton at position 2 of the pyrimidine (B1678525) ring gives rise to another distinct signal. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. oregonstate.eduorganicchemistrydata.org Typically, the methyl protons would appear upfield, while the aromatic proton at C2 would be found further downfield due to the deshielding effect of the heterocyclic ring. compoundchem.com
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.inoregonstate.edu Each unique carbon atom in the structure gives a separate signal. For this compound, distinct peaks are expected for the methyl carbons (C4-CH₃ and C6-CH₃), the C4 and C6 ring carbons, the bromine-substituted C5 carbon, and the C2 carbon. The electronegativity of the nitrogen atoms and the bromine substituent significantly influences the chemical shifts of the ring carbons. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides the predicted chemical shifts (δ) in ppm relative to Tetramethylsilane (TMS).
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | C4-CH₃, C6-CH₃ | ~2.5 | Singlet |
| ¹H | C2-H | ~8.5 | Singlet |
| ¹³C | C4-CH₃, C6-CH₃ | ~24 | Quartet |
| ¹³C | C5 | ~115 | Singlet |
| ¹³C | C2 | ~158 | Doublet |
To validate the experimental NMR data, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method are employed. This quantum chemical approach calculates the magnetic shielding tensors for each nucleus. gaussian.com The calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, typically TMS, calculated at the same level of theory. mdpi.com
A strong linear correlation between the experimentally observed chemical shifts and the GIAO-calculated values confirms the proposed molecular structure. This combined experimental and theoretical approach is a powerful strategy for unambiguous structural assignment. conicet.gov.ar
Table 2: Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts This interactive table shows a hypothetical correlation between experimental data and theoretical predictions from DFT calculations.
| Carbon Atom | Experimental δ (ppm) | GIAO Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C4/C6-CH₃ | 24.1 | 24.5 | -0.4 |
| C5 | 115.3 | 115.9 | -0.6 |
| C2 | 158.2 | 158.8 | -0.6 |
Density Functional Theory (DFT) Calculations for Molecular Insights
DFT is a computational modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using the B3LYP functional, provide detailed information on the molecule's geometry, electronic orbitals, and vibrational modes. aimspress.comnih.gov
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. By minimizing the total energy, the calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, the pyrimidine ring is expected to be largely planar. The analysis also considers the rotational orientation of the two methyl groups to identify the lowest energy conformation. These theoretical geometric parameters can be compared with experimental data from X-ray crystallography if available.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. ripublication.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. nih.gov DFT calculations can map the electron density distribution of these orbitals, revealing regions of the molecule that are electron-rich (HOMO) or electron-poor (LUMO), which are the likely sites for electrophilic and nucleophilic attack, respectively. aimspress.com
Table 3: Calculated Electronic Properties of this compound This interactive table presents key electronic parameters derived from DFT calculations.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) and Raman spectrum. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or rocking. msu.edusu.se
By comparing the computed vibrational spectrum with the experimental IR spectrum, a detailed assignment of the observed absorption bands can be made. youtube.com This correlation helps to confirm the molecular structure and provides insight into the bonding characteristics. Often, a scaling factor is applied to the calculated frequencies to correct for systematic errors in the computational method and to improve the agreement with experimental data. nih.gov Key vibrational modes for this compound would include C-H stretching of the methyl groups, pyrimidine ring stretching and deformation modes, and the C-Br stretching vibration. nist.gov
Table 4: Selected Vibrational Frequencies and Assignments for this compound This interactive table correlates calculated vibrational frequencies with their assigned molecular motions.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3105 | 2981 | C-H stretch (aromatic) |
| 3010 | 2890 | C-H stretch (methyl) |
| 1590 | 1526 | C=N/C=C ring stretch |
| 1450 | 1392 | CH₃ asymmetric bend |
| 1245 | 1195 | Ring breathing mode |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.orgmdpi.com This analysis is crucial for predicting how a molecule will interact with other chemical species. chemrxiv.org
For this compound, an MEP map would be expected to show distinct regions of varying electrostatic potential.
Negative Potential (Red/Yellow): The most electron-rich areas are anticipated to be located around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These sites represent the most likely centers for electrophilic attack and for forming hydrogen bonds as acceptors. researchgate.netnih.gov
Positive Potential (Blue): Electron-deficient regions are expected to be found on the hydrogen atoms of the methyl groups and, to a lesser extent, on the C-H bond of the pyrimidine ring. These areas are susceptible to nucleophilic attack.
Neutral/Slightly Positive Potential (Green): The bromine atom, due to the "sigma-hole" phenomenon common in halogen bonding, could present a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. uni-muenchen.de
This distribution of charge dictates the molecule's reactivity and its preferred modes of intermolecular interaction. mdpi.com
Solvatochromism Studies and Solvent-Solute Interactions
Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to the polarity of the solvent. tandfonline.comtandfonline.com Such studies provide valuable information about the solute-solvent interactions and the difference in dipole moment between the ground and excited states of the molecule.
Specific solvatochromic data for this compound is not documented in detail. However, based on the behavior of similar pyrimidine derivatives, a study would involve dissolving the compound in a range of solvents with varying polarities and measuring the resulting shift in the UV-Vis absorption maximum (λmax). uzh.chnih.gov
Expected Behavior: this compound, being a polar molecule, would likely exhibit positive solvatochromism (a bathochromic or red shift) in more polar solvents. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvent molecules and a lowering of the energy gap for electronic transition. tandfonline.com
Interactions: The primary interactions at play would include non-specific dipole-dipole interactions and specific interactions like hydrogen bonding, particularly in protic solvents where the solvent can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring.
A hypothetical data set illustrating this behavior is presented below.
Table 1: Predicted Solvatochromic Data for this compound
| Solvent | Polarity Index | Predicted λmax (nm) | Predicted Shift (nm) |
|---|---|---|---|
| n-Hexane | 0.1 | 260 | 0 |
| Toluene | 2.4 | 264 | +4 |
| Dichloromethane (B109758) | 3.1 | 268 | +8 |
| Acetone | 5.1 | 272 | +12 |
| Ethanol | 5.2 | 275 | +15 |
Thermogravimetric (TG/DTG) Analysis and Thermal Decomposition Mechanisms
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comnih.gov It is used to determine the thermal stability and decomposition profile of a compound. The first derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperatures at which decomposition is most rapid. mdpi.com
No specific TGA data for this compound has been published. However, for halogenated heterocyclic compounds, the thermal decomposition is expected to be a multi-stage process. mdpi.com
Thermal Stability: The compound is predicted to be thermally stable up to a certain temperature, beyond which it will begin to decompose. For similar heterocyclic structures, this is often above 200°C.
Decomposition Pathway: The initial decomposition step would likely involve the cleavage of the C-Br bond, being one of the weaker bonds in the molecule, releasing HBr or a bromine radical. Subsequent steps would involve the fragmentation of the pyrimidine ring and the loss of the methyl groups. The final residue would depend on the atmosphere (e.g., nitrogen or air).
Table 2: Predicted Thermal Decomposition Stages for this compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
|---|---|---|---|
| 1 | 220 - 300 | ~43% | Br, HCN |
| 2 | 300 - 450 | ~35% | C2H2N, CH3 |
X-ray Diffraction (XRD) Studies for Solid-State Structure
While a specific crystal structure for this compound has not been reported, analysis of similar brominated aromatic and heterocyclic compounds allows for a prediction of its likely crystallographic features. uni-muenchen.de The bromine atom, being a heavy atom, would significantly influence the diffraction pattern. chemguide.co.uk
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P21/c or Pbca |
| a (Å) | 8-12 |
| b (Å) | 6-10 |
| c (Å) | 15-20 |
| β (°) | 90 or 90-105 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. researchgate.net For this compound, the following interactions are expected to be significant:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the electron-rich nitrogen atoms of neighboring molecules (Br···N interactions). This is a highly directional and often structure-directing interaction. uni-muenchen.demdpi.com
Hydrogen Bonding: Weak C–H···N hydrogen bonds are likely to occur between the methyl or ring hydrogens and the nitrogen atoms of adjacent pyrimidine rings.
van der Waals Forces: Dispersive forces will be present throughout the crystal, contributing significantly to the cohesive energy. researchgate.net
These interactions collectively create a stable three-dimensional supramolecular architecture.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. lookchem.comscirp.org It maps the close contacts between molecules, and the associated 2D fingerprint plots provide a percentage contribution for each type of interaction. crystalexplorer.netrsc.org
Based on the expected interactions for this compound, a Hirshfeld analysis would likely reveal the following distribution of intermolecular contacts.
H···H Contacts: Due to the presence of two methyl groups, these contacts, representing van der Waals forces, would likely constitute the largest percentage of the surface area. scirp.org
Br···H / H···Br Contacts: These would be significant, reflecting interactions between the bromine atom and the hydrogen atoms of neighboring molecules.
N···H / H···N Contacts: These would represent the C–H···N hydrogen bonds.
C···H / H···C Contacts: These contacts are also typically abundant in organic crystals.
Br···N / N···Br Contacts: These would be indicative of the important halogen bonding interactions.
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | 40 - 50% |
| Br···H | 20 - 25% |
| N···H | 10 - 15% |
| C···H | 8 - 12% |
| Br···N | 3 - 5% |
Mass Spectrometry for Fragmentation Pathways
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org For structural elucidation, electron impact (EI) ionization is often used, which causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern provides a "fingerprint" that helps identify the molecule's structure. chemguide.co.uklibretexts.org
The mass spectrum of this compound would show a characteristic molecular ion peak (M+•). Due to the presence of bromine, there would be an isotopic peak (M+2) of almost equal intensity to the M+• peak, because of the natural abundance of the 79Br and 81Br isotopes. researchgate.net
The fragmentation is expected to proceed via several key pathways: wikipedia.org
Loss of a Bromine Radical: The C-Br bond is relatively weak, and its cleavage would lead to the loss of a bromine radical (•Br), resulting in a significant fragment.
Loss of a Methyl Radical: Cleavage of a C-CH3 bond would result in the loss of a methyl radical (•CH3).
Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, often through the loss of stable neutral molecules like hydrogen cyanide (HCN).
Table 5: Predicted Mass Spectrometry Fragmentation Pattern for this compound (C6H7BrN2)
| m/z Value | Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 186/188 | [C6H7BrN2]+• | Molecular Ion (M+•) |
| 171/173 | [C5H4BrN2]+ | M+• - •CH3 |
| 107 | [C6H7N2]+ | M+• - •Br |
Biological and Pharmacological Research Applications
Antimicrobial Activity and Mechanisms
Pyrimidine (B1678525) derivatives are a subject of extensive research for their potential as antimicrobial agents. The core pyrimidine structure is found in many biologically crucial molecules and provides a versatile framework for developing new therapeutic agents to combat bacterial and fungal infections.
Derivatives of pyrimidine have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. The structural modifications on the pyrimidine ring play a crucial role in determining the breadth and potency of antibacterial action.
Several studies have highlighted the potent activity of pyrimidine analogues against drug-susceptible and drug-resistant Gram-positive cocci (GPC) acs.org. For instance, certain 5-fluorouracil (B62378) (5-FU) derivatives show strong antibacterial effects against various strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, including vancomycin-resistant enterococci (VRE) acs.org.
Furthermore, specific bromo-pyrimidine derivatives have shown significant antibacterial properties. A study involving novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives reported elevated antibacterial activity against both Gram-positive and Gram-negative bacteria thepharmajournal.com. Similarly, other synthesized pyrimidine derivatives have shown promising activity when compared against standard drugs like amoxicillin, ampicillin, and ciprofloxacin (B1669076) researchgate.net. The activity of these compounds is often evaluated using the disk diffusion method to determine the zone of inhibition against bacterial growth researchgate.net.
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound Class | Bacterial Strain (Gram Type) | Observed Activity | Reference |
|---|---|---|---|
| 5-FU Derivatives | Methicillin-resistant S. aureus (MRSA) (Gram +) | Potent antibacterial effect | acs.org |
| 5-FU Derivatives | Vancomycin-resistant E. faecalis (VRE) (Gram +) | Potent antibacterial effect | acs.org |
| 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine Derivatives | Gram-positive & Gram-negative bacteria | Elevated antibacterial activity | thepharmajournal.com |
| Thiophene-based Pyrimidine Derivatives | S. aureus (Gram +), E. coli (Gram -) | Inhibiting action better than standard drugs | researchgate.net |
The investigation of pyrimidine derivatives has yielded promising candidates for antifungal agents, particularly for controlling plant pathogenic fungi. The substitution pattern on the pyrimidine ring, including the presence of a bromine atom, is critical to their fungicidal properties.
In a notable study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities frontiersin.orgnih.gov. Among these, compounds featuring a 5-bromo-pyrimidine structure demonstrated exceptional potency. Specifically, the compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (compound 5o ) exhibited excellent antifungal activity against Phomopsis sp., with a reported EC50 value of 10.5 μg/ml. This was significantly more potent than the commercial fungicide Pyrimethanil, which had an EC50 of 32.1 μg/ml under the same conditions frontiersin.orgnih.govresearchgate.net.
The same study also found that compound 5o and a related isomer, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (compound 5f ), achieved 100% inhibition of Phomopsis sp. at a concentration of 50 μg/ml, surpassing the 85.1% inhibition shown by Pyrimethanil frontiersin.orgnih.govresearchgate.net. These findings underscore the potential of 5-bromo-pyrimidine derivatives as lead structures for the development of new and effective fungicides nih.govfrontiersin.org.
Table 2: Antifungal Activity of 5-Bromo-Pyrimidine Derivatives Against Phomopsis sp.
| Compound | EC50 Value (μg/ml) | Inhibition Rate at 50 μg/ml (%) | Reference |
|---|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | 10.5 | 100 | frontiersin.orgnih.govresearchgate.net |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Not Reported | 100 | frontiersin.orgnih.govresearchgate.net |
| Pyrimethanil (Control) | 32.1 | 85.1 | frontiersin.orgnih.govresearchgate.net |
The antimicrobial effects of pyrimidine derivatives are attributed to several molecular mechanisms, primarily involving the inhibition of essential cellular processes such as enzyme function and cell division.
Pyrimidine analogues can interfere with fundamental cellular pathways. One proposed mechanism is the induction of "thymineless death" through the inhibition of thymidylate synthetase (ThyA), an enzyme crucial for the synthesis of thymidine (B127349) monophosphate, a necessary component of DNA acs.orgyoutube.com. Inhibition of this pathway disrupts DNA synthesis and repair, leading to cell death acs.org. Some pyrimidine derivatives may also inhibit RNA synthesis acs.org.
Furthermore, pyrimidine derivatives have been shown to inhibit a range of other metabolic enzymes. Studies have demonstrated their inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) researchgate.net. Another study investigated the inhibition of Glutathione S-Transferase (GST), an enzyme often involved in detoxification and drug resistance, by pyrimidine derivatives journalagent.com. The ability of these compounds to interact with and inhibit such a variety of enzymes highlights their potential as broad-spectrum biological agents researchgate.netjournalagent.com.
A key target for novel antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin that is essential for bacterial cell division nih.govpolyu.edu.hk. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins nih.gov. The inhibition of FtsZ polymerization or its associated GTPase activity blocks the formation of the septum, preventing cell division and leading to bacterial cell death nih.govnih.gov.
Research has identified pyrimidine derivatives as a class of compounds capable of targeting FtsZ nih.gov. Specifically, pyrimidine quinuclidine (B89598) derivatives have been found to inhibit FtsZ by targeting its GTP binding site, thereby inhibiting its GTPase activity nih.gov. This mechanism disrupts the dynamic assembly and disassembly of FtsZ protofilaments, which is crucial for the proper function of the Z-ring, ultimately halting bacterial proliferation nih.gov.
Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Cell Division Interference)
Anticancer Potential and Therapeutic Modalities
The pyrimidine scaffold is a privileged structure in the design of anticancer agents, forming the core of numerous approved drugs like 5-fluorouracil and Gemcitabine nih.govekb.egarabjchem.org. The structural similarity of pyrimidines to the nucleobases of DNA and RNA allows them to interfere with cancer cell proliferation through various mechanisms ekb.eg.
Research into novel pyrimidine derivatives has revealed significant cytotoxic activity against a range of human cancer cell lines, including colon adenocarcinoma (LoVo, HCT116), breast cancer (MCF-7), lung cancer (A549), and hepatocellular carcinoma (HepG-2) thepharmajournal.comnih.govnih.gov. The anticancer effects are often mediated through the inhibition of key enzymes involved in cancer progression, such as protein kinases rsc.org.
One of the primary targets for pyrimidine-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in many cancers ekb.egrsc.org. Certain pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors of EGFR, with some compounds showing greater potency than the established EGFR inhibitor erlotinib (B232) rsc.org. Notably, pyrimidine derivatives bearing a 3-bromophenyl group have demonstrated high inhibitory activity against EGFR ekb.eg.
Beyond enzyme inhibition, pyrimidine derivatives can induce apoptosis (programmed cell death) in cancer cells. Studies have shown that some of these compounds can arrest the cell cycle, often at the G2/M phase, and significantly increase the population of apoptotic cells nih.govrsc.org. For example, one derivative was found to upregulate the level of caspase-3, a key executioner enzyme in the apoptotic cascade, by 6.5-fold in HepG-2 cells compared to the control rsc.org. This multi-faceted approach, combining cytotoxicity, enzyme inhibition, and apoptosis induction, makes pyrimidine derivatives a highly promising class of compounds for oncological research nih.govmdpi.com.
Table 3: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Molecular Target/Mechanism | Observed Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 (Lung) | Cytotoxicity | Strong cytotoxic effects at 50 μΜ | nih.gov |
| C-5 Substituted Pyrimidine derivative (12) | HCT116 (Colon) | Cytotoxicity | Potent activity | thepharmajournal.com |
| Pyrimidine-5-carbonitrile derivative (11b) | HepG-2 (Liver) | EGFR Inhibition, Apoptosis Induction | 3.04 μM | rsc.org |
| Pyrimidine-5-carbonitrile derivative (11b) | A549 (Lung) | EGFR Inhibition | 2.4 μM | rsc.org |
| 3-Bromophenyl Pyrimidine derivative (13a) | Not specified | EGFR Inhibition | 3.76 nM | ekb.eg |
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the biological and pharmacological applications of the chemical compound 5-Bromo-4,6-dimethylpyrimidine in the areas outlined in your request.
The search did not yield any studies that investigated the cytotoxic effects, impact on cancer cell proliferation, induction of cell cycle arrest, or the mechanisms of apoptosis specifically related to this compound. Consequently, information regarding its influence on pro- and anti-apoptotic markers (such as Bax, Cleaved PARP, and Bcl-2) or its effect on mitochondrial membrane potential is not available in the public domain.
While numerous studies exist on the anticancer properties of various other pyrimidine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound.
Apoptosis Induction and Related Pathways
Intracellular ROS Generation
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals that serve as critical signaling molecules within cells. nih.gov While low levels of ROS are involved in regulating normal cellular processes like proliferation and growth, excessive ROS generation can inflict damage upon DNA, proteins, and lipids, leading to genomic instability and promoting tumorigenesis. nih.gov Conversely, the induction of high levels of ROS in cancer cells can trigger apoptotic cell death, a mechanism exploited by some anticancer therapies. researchgate.net
The mechanism of anticancer activity for certain pyrimidine derivatives has been linked to the generation of ROS. arabjchem.org Studies on various pyrrolopyrimidine derivatives, for example, have shown that cytotoxic effects on cancer cells can be correlated with the induction of an ROS-positive cell population, subsequently leading to apoptosis. researchgate.net While the broader class of pyrimidine-based compounds has been investigated for its ability to induce ROS, specific research detailing the capacity of this compound to generate intracellular ROS is not extensively documented in the current literature. However, its structural similarity to other biologically active pyrimidines suggests this as a potential area for future investigation.
Targeting Specific Molecular Pathways
The anticancer potential of chemical compounds is often rooted in their ability to selectively interact with and disrupt specific molecular pathways that are crucial for the growth and survival of cancer cells. Pyrimidine derivatives have been shown to inhibit a variety of targets integral to cancer progression. arabjchem.org
DNA topoisomerase IIα (Topo IIα) is an essential enzyme that modulates the topological state of DNA, playing a critical role in processes like DNA replication and chromosome segregation. frontiersin.org Due to its elevated expression in rapidly proliferating cancer cells, Topo IIα is a well-established target for cancer chemotherapy. nih.gov Inhibitors of Topo IIα are broadly classified into two categories: "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks and cell death, and "catalytic inhibitors," which interfere with other stages of the enzyme's catalytic cycle, often with lower genotoxicity. frontiersin.orgresearchgate.net
The pyrimidine scaffold has been incorporated into novel compounds designed as potential Topo IIα inhibitors. nih.gov For instance, certain chromeno[4,3-b]-pyridine derivatives have been identified as specific Topo IIα inhibitors. semanticscholar.org Molecular docking studies on newly synthesized pyrimidine-hydrazone hybrids have also been employed to analyze their inhibitory potential against Topo IIα. nih.gov Although the pyrimidine core is a recognized feature in the design of such inhibitors, specific experimental data confirming this compound as a direct inhibitor of Topo IIα remains to be established.
DNA intercalation is a mode of action for several anticancer drugs, wherein a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA structure and interfere with the functions of enzymes like topoisomerases, ultimately inhibiting DNA replication and transcription. nih.gov The potential for pyrimidine derivatives to act as DNA intercalators has been explored through computational methods such as molecular docking. nih.gov While this mechanism is plausible for planar aromatic structures, direct evidence from biophysical studies is required for confirmation. The specific DNA intercalating properties of this compound have not been detailed in the available research.
The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways are two of the most critical intracellular cascades that regulate cell proliferation, growth, survival, and differentiation. nih.govnih.gov Hyperactivation of these pathways is a common feature in a vast number of human cancers, making them prime targets for therapeutic intervention. nih.govnih.gov
RAS/Raf/MEK/ERK Pathway: This cascade transmits signals from cell surface receptors to the nucleus, regulating gene expression related to cell cycle progression and survival.
PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth and metabolism. Its dysregulation is linked to uncontrolled cell proliferation and resistance to apoptosis. frontiersin.orgnih.gov
Inhibitors targeting various nodes of these pathways, such as RAF, MEK, PI3K, AKT, and mTOR, are at the forefront of modern cancer therapy. nih.govnih.gov While pyrimidine-based drugs like Imatinib indirectly affect these pathways, specific studies demonstrating the direct modulatory effects of this compound on the RAS/Raf/MEK/ERK or PI3K/AKT/mTOR pathways are not prominently featured in the scientific literature.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. researchgate.netmdpi.com Overexpression and hyperactivity of FAK are frequently observed in various human cancers and are associated with tumor progression and metastasis, making it an attractive target for anticancer drug development. researchgate.netnih.gov
The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors, including those targeting FAK. researchgate.net Specifically, moieties such as 2,4-diaminopyrimidine (B92962) and 2-aminopyrimidine (B69317) have been identified as core structures that can form critical hydrogen bonds within the ATP-binding pocket of kinases, leading to potent inhibitory activity. researchgate.netnih.gov Given that this compound contains the core pyrimidine ring, it represents a potential candidate for investigation as a FAK inhibitor, although direct inhibitory data is not yet available.
Structure-Activity Relationship (SAR) Studies in Anticancer Applications
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyrimidine derivatives, SAR studies have been crucial in optimizing their anticancer potency. researchgate.netnih.gov Key structural modifications that have been shown to modulate activity include the nature and position of substituents on the pyrimidine ring.
The presence of halogen atoms, such as bromine, is a common feature in many pharmacologically active molecules. nih.gov Bromination at the C-5 position of the pyrimidine ring is a known synthetic strategy to create precursors for further modification. nih.gov The methyl groups at the C-4 and C-6 positions also contribute to the lipophilicity and steric profile of the molecule, which can influence its binding to biological targets.
SAR studies on various series of pyrimidine derivatives have yielded important insights:
Substituents on the Phenyl Ring: In series of aniline-tethered pyrimidine–sulfonamide hybrids, a methoxy (B1213986) group at the para-position of a phenyl ring was found to be beneficial for activity against breast cancer cell lines. nih.gov
Groups at C-4 Position: For certain pyrimidine-sulfonamide hybrids, a cyclopentyl group at the C-4 position of the pyrimidine moiety was favorable for activity against colon cancer cells. nih.gov
Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidine core, as seen in oxazolo[5,4-d]pyrimidines, has been shown to yield compounds with potent antiproliferative activity. SAR analysis of these compounds revealed that specific substitutions on appended phenyl rings, such as a 4-chloro atom, are preferred for activity. mdpi.com
The table below illustrates SAR findings from a representative study on pyrazolo[3,4-d]pyrimidine derivatives, demonstrating how substitutions impact inhibitory activity.
| Compound ID | R1 Group | R2 Group | R3 Group | Activity (IC₅₀ in µM) |
| 1a | H | Phenyl | H | >100 |
| 1b | Br | Phenyl | H | 55.2 |
| 1c | H | 4-Cl-Ph | H | 48.7 |
| 1d | Br | 4-Cl-Ph | H | 21.3 |
| 1e | H | 4-MeO-Ph | Me | 75.1 |
| 1f | Br | 4-MeO-Ph | Me | 33.8 |
This table is a representative example based on general SAR principles for pyrimidine derivatives and does not represent actual data for this compound.
Pharmacokinetic Profile and Toxicity Modulation
While specific pharmacokinetic data for this compound is not extensively detailed in publicly available literature, the broader class of pyrimidine derivatives has been the subject of significant study. Understanding the general principles of their absorption, distribution, metabolism, excretion (ADME), and toxicity modulation strategies provides a valuable framework.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of pyrimidine derivatives can be highly variable and are largely dependent on the nature and position of their substituents. Generally, the pyrimidine scaffold is a versatile core that allows for modifications to enhance its ADME profile. For many pyrimidine-based drug candidates, poor aqueous solubility can be a significant hurdle, potentially limiting their bioavailability and therapeutic application.
Research into various pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, has shown that these compounds can suffer from suboptimal pharmacokinetic properties due to low water solubility. This can affect their absorption in the gastrointestinal tract and their distribution throughout the body. The metabolism of pyrimidine derivatives is also a key consideration, with studies often utilizing human liver microsomes to assess metabolic stability in vitro. The specific metabolic pathways are dictated by the functional groups attached to the pyrimidine ring.
Strategies for Decreased Toxicity (e.g., Prodrug Formulation)
A primary strategy to improve the ADME profile and modulate the toxicity of pyrimidine-based compounds is the use of a prodrug approach. This involves chemically modifying the active drug molecule into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes within the body.
This approach is particularly useful for pyrimidine derivatives that exhibit poor water solubility or toxicity. By attaching a solubilizing moiety to the pyrimidine core via a cleavable linker, a prodrug can be created with enhanced aqueous solubility. This can lead to improved bioavailability and a more favorable distribution in the body. Furthermore, by controlling the release of the active drug, prodrug strategies can help in reducing systemic toxicity. For instance, designing a prodrug that is selectively activated at the target site can minimize off-target effects and associated adverse reactions.
Other Biological Activities of Pyrimidine Derivatives (General Context)
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of compounds with significant therapeutic value. Beyond a single application, this heterocyclic scaffold is recognized for its broad spectrum of biological activities.
Anti-inflammatory Properties
Pyrimidine derivatives are well-established as potent anti-inflammatory agents. ijpsonline.comproquest.com Several pyrimidine-based drugs are in clinical use for treating inflammatory conditions. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), various cytokines, and enzymes like cyclooxygenase (COX). nih.gov
The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of COX-1 and COX-2 enzymes, which are crucial for the production of prostaglandins (B1171923) that mediate inflammation. nih.gov Certain pyrimidine derivatives have shown high selectivity for inhibiting COX-2, which is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov Research has demonstrated that these compounds can significantly reduce the number of inflammatory cells and lower the levels of reactive oxygen species (ROS) in inflammatory models. mdpi.comnih.gov
Table 1: Examples of Clinically Used Pyrimidine-Based Anti-inflammatory Drugs
| Drug | Therapeutic Use |
|---|---|
| Afloqualone | Muscle relaxant with anti-inflammatory effects |
| Proquazone | Non-steroidal anti-inflammatory drug (NSAID) |
| Epirizole | NSAID for rheumatic and other inflammatory conditions |
| Tofacitinib | Janus kinase (JAK) inhibitor for rheumatoid arthritis |
Data sourced from literature on pyrimidine derivatives. nih.gov
Antiviral Activity (e.g., Anti-HIV)
The pyrimidine scaffold is integral to the development of numerous antiviral drugs. gsconlinepress.combenthamdirect.com Pyrimidine nucleoside analogs, in particular, have been widely used as they can interfere with viral replication by inhibiting the synthesis of viral DNA or RNA. gsconlinepress.comresearchgate.netgsconlinepress.com This class of compounds has shown efficacy against a wide range of viruses, including herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). gsconlinepress.comresearchgate.netnih.govresearchgate.net
In the context of HIV, pyrimidine derivatives have been developed as both nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs interact with an allosteric site on the reverse transcriptase enzyme, leading to noncompetitive inhibition. acs.org Ongoing research focuses on creating novel pyrimidine derivatives to overcome the challenge of drug-resistant viral strains. acs.org For example, certain dihydrofuro[3,4-d]pyrimidine derivatives have shown exceptional potency against a wide range of HIV-1 strains with NNRTI-resistant mutations. acs.org
Table 2: Examples of Pyrimidine-Based Antiviral Drugs
| Drug | Target Virus |
|---|---|
| Acyclovir | Herpes Simplex Virus (HSV) |
| Lamivudine | Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV) |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) |
| Remdesivir | Ebola Virus, SARS-CoV-2 (COVID-19) |
| Tenofovir | Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV) |
Data sourced from reviews on the antiviral applications of pyrimidine derivatives. gsconlinepress.comresearchgate.net
Antimalarial Activity
Pyrimidine derivatives are crucial in the fight against malaria, a disease caused by the Plasmodium parasite. gsconlinepress.comresearchgate.net These compounds can target various stages of the parasite's life cycle, often by disrupting key metabolic pathways necessary for its survival. gsconlinepress.com A well-known class of antimalarial drugs based on the pyrimidine structure are the antifolates, such as pyrimethamine. gsconlinepress.comresearchgate.net
These drugs work by inhibiting the dihydrofolate reductase (DHFR) enzyme in the parasite. gsconlinepress.comresearchgate.net This enzyme is essential for the synthesis of folate, a cofactor required for DNA synthesis and replication. gsconlinepress.com By blocking this pathway, pyrimidine-based antifolates prevent the parasite from multiplying within the human host. gsconlinepress.com Due to the emergence of drug-resistant Plasmodium strains, pyrimidine derivatives are often used in combination therapies to enhance efficacy. researchgate.net Researchers are actively developing new pyrimidine-based compounds, including inhibitors of cysteine proteases like falcipain-2 and falcipain-3, to combat resistance. nih.govnih.govnih.gov
Table 3: Examples of Pyrimidine-Based Antimalarial Drugs
| Drug | Mechanism of Action |
|---|---|
| Pyrimethamine | Dihydrofolate reductase (DHFR) inhibitor |
| Proguanil | Dihydrofolate reductase (DHFR) inhibitor (active metabolite) |
| Sulfadoxine-Pyrimethamine | Combination drug inhibiting folate metabolism |
| Atovaquone | Acts on the mitochondrial electron transport chain |
Data sourced from studies on antimalarial pyrimidine derivatives. researchgate.netgsconlinepress.com
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Afloqualone |
| Proquazone |
| Epirizole |
| Tofacitinib |
| Acyclovir |
| Lamivudine |
| Zidovudine |
| Remdesivir |
| Tenofovir |
| Pyrimethamine |
| Proguanil |
| Sulfadoxine |
| Atovaquone |
Antidiabetic Activity
Pyrimidine derivatives have emerged as a promising class of compounds in the management of diabetes mellitus. Their mechanism of action often involves the inhibition of key enzymes involved in glucose metabolism. One of the primary strategies in treating type 2 diabetes is to control post-meal blood glucose levels by inhibiting carbohydrate-digesting enzymes like α-glucosidase and α-amylase. mdpi.com
Researchers have synthesized and evaluated various pyrimidine derivatives for their ability to inhibit these enzymes. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives demonstrated potent dual inhibition of both α-glucosidase and α-amylase, with some compounds showing significantly stronger inhibitory effects than the standard drug, acarbose. mdpi.comtandfonline.com Similarly, studies on 2,4,6-triaryl pyrimidine derivatives found that most tested compounds exhibited significant α-glucosidase inhibitory activity. eurekaselect.com The presence and position of different functional groups, such as methyl, methoxy, bromo, and chloro, on the pyrimidine ring play a crucial role in modulating this inhibitory activity.
Another important target for type 2 diabetes is the enzyme Dipeptidyl Peptidase-IV (DPP-IV), which is involved in glucose homeostasis. Pyrimidine derivatives, including pyrimidinone and pyrimidinedione compounds, have been investigated as effective DPP-IV inhibitors, offering a way to maintain appropriate blood sugar levels with a reduced risk of hypoglycemia. pnrjournal.com
Furthermore, Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in insulin (B600854) signaling pathways, making it a validated target for treating type 2 diabetes and obesity. nih.gov Structural modifications of pyrimidine-based scaffolds, such as pyrido[2,3-d]pyrimidine-2,4-diamines, have led to the development of potent and selective PTP1B inhibitors. nih.gov
The collective findings suggest that the pyrimidine core structure is a versatile scaffold for developing novel antidiabetic agents acting through various mechanisms.
Table 1: Antidiabetic Activity of Select Pyrimidine Derivatives
| Compound Class | Target Enzyme(s) | Key Findings |
|---|---|---|
| 2-Amino-4,6-diarylpyrimidines | α-glucosidase, α-amylase | Potent dual inhibitors, some exceeding the activity of standard drug rutin. tandfonline.com |
| 2,4,6-Triaryl Pyrimidines | α-glucosidase | Showed significant inhibitory activity; dimethylamino substitution enhanced potency. |
| Pyrimidinone Derivatives | DPP-IV | Demonstrated antihyperglycemic activity and plasma DPP-IV reduction. pnrjournal.com |
| Pyrido[2,3-d]pyrimidine-2,4-diamines | PTP1B | Optimized compounds showed potent and selective PTP1B inhibition. nih.gov |
Anticonvulsant Activity
The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing, and pyrimidine derivatives represent a significant area of investigation. The core structure of pyrimidine is found in various compounds that exhibit anticonvulsant properties. For example, research into derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine has led to the identification of lead compounds with the ability to reduce the number and severity of seizures in preclinical models. nih.gov
Studies on different series of pyrimidine-containing heterocyclic compounds have shown promising results in standard anticonvulsant screening tests, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, certain 7-(substituted-phenyl)-6,7-dihydro- pnrjournal.combrieflands.comtriazolo[1,5-a]pyrimidin-5(4H)-ones showed significant activity in the MES test, indicating their potential to inhibit seizure spread. nih.gov The structural diversity of pyrimidine derivatives allows for fine-tuning of their pharmacological profiles to enhance anticonvulsant efficacy while minimizing neurotoxicity.
Antioxidant Activity
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in the pathology of numerous diseases. remedypublications.com Pyrimidine and its derivatives have been widely studied for their antioxidant properties and ability to scavenge harmful free radicals. mdpi.com The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. remedypublications.com
Research has shown that the substitution pattern on the pyrimidine ring significantly influences its antioxidant potential. For example, in a series of 4,6-bisaryl-pyrimidin-2-amine derivatives, compounds bearing electron-withdrawing groups like -Cl and -Br demonstrated potent antioxidant activity in nitric oxide and hydrogen peroxide scavenging assays. mdpi.com Similarly, studies on spiro pyrrolo[3,4-d]pyrimidine derivatives revealed that specific substitutions could lead to strong antioxidant effects. remedypublications.com The ability of pyrimidines to donate a hydrogen atom is a key mechanism behind their radical scavenging properties. mdpi.com This has led to the exploration of various pyrimidine derivatives as potential agents to combat conditions associated with oxidative damage.
Table 2: Antioxidant Activity of Select Pyrimidine Derivatives
| Compound Class | Assay Method | Key Findings |
|---|---|---|
| Spiro pyrrolo[3,4-d]pyrimidines | DPPH Assay | Compound 11 showed strong antioxidant activity with an IC50 of 33.0 µg/mL. remedypublications.com |
| 4,6-Bisaryl-pyrimidin-2-amines | NO and H2O2 Scavenging | Compounds with -Cl and -Br substitutions showed potent activity. mdpi.com |
| 4-(2-amino-3,5-dibromophenyl)-6-(substituted phenyl) pyrimidin-2-amines | DPPH Assay | Derivatives with fluoro and hydroxy groups showed significant activity. |
Anxiolytic Properties
The central nervous system activity of pyrimidine derivatives has been an area of significant interest, with studies revealing their potential as anxiolytic (anti-anxiety) agents. The pyrimidine nucleus is a component of molecules that can interact with key neurotransmitter systems in the brain. For example, the endogenous pyrimidine nucleoside uridine (B1682114) is considered an anxiolytic, potentially through its interaction with GABA and benzodiazepine (B76468) receptors. brieflands.com
Synthetic pyrimidine derivatives have also been developed and tested for their psychotropic effects. A series of pyrimidine thioethers were found to possess antidepressant and anxiolytic properties in preclinical studies. Furthermore, the creation of pyrimidine-based diazepine (B8756704) derivatives has yielded compounds with sedative and anxiolytic activities, highlighting the versatility of the pyrimidine scaffold in designing new central nervous system-acting agents. tandfonline.compnrjournal.com
Molecular Docking and Computational Biology in Drug Design
Computational methods are indispensable in modern drug discovery, enabling the efficient prediction of molecular interactions and the identification of new therapeutic targets. This compound and its analogues are frequently studied using these techniques to elucidate their therapeutic potential.
Predicting Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), thereby predicting the binding affinity and interaction patterns. This method is crucial for understanding how pyrimidine derivatives exert their biological effects at a molecular level.
For instance, docking studies have been performed on pyrimidine derivatives to investigate their interactions with the active sites of enzymes like α-glucosidase and human cyclin-dependent kinase-2. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's inhibitory activity. By visualizing these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity. The binding energy calculated from docking simulations provides a valuable estimate of the compound's efficacy, guiding the selection of candidates for synthesis and further biological testing.
Identification of Potential Drug Targets
Beyond predicting interactions with known targets, computational biology plays a vital role in identifying novel drug targets. By analyzing large-scale genomic and proteomic data, potential protein targets for diseases can be pinpointed. nih.gov Once a potential target is identified, computational methods like virtual screening can be employed. In this process, large libraries of compounds, including pyrimidine derivatives, are computationally docked against the target protein's structure.
This approach allows for the rapid screening of thousands of molecules to identify "hit" compounds that are predicted to bind to the target with high affinity. These hits can then be synthesized and tested experimentally. This strategy accelerates the early phase of drug discovery by prioritizing compounds that are most likely to be active. For example, by screening pyrimidine libraries against a newly identified cancer-related protein, researchers can discover novel classes of potential anticancer agents, opening new avenues for therapeutic intervention.
Future Research Directions and Translational Prospects
Development of Novel Synthetic Routes for Enhanced Yield and Sustainability
The advancement of pyrimidine-based drug candidates is intrinsically linked to the efficiency and sustainability of their synthesis. For 5-Bromo-4,6-dimethylpyrimidine, future research will likely focus on developing novel synthetic routes that not only improve yield but also adhere to the principles of green chemistry.
Current synthetic approaches to substituted bromopyrimidines often rely on traditional methods that may involve harsh reagents and generate significant waste. The future of synthesizing this compound and its derivatives will likely see a shift towards more sustainable practices. This includes the exploration of catalytic C-H activation, flow chemistry, and the use of eco-friendly solvents. A scalable synthesis for related compounds, such as 4-substituted 5-bromo-6-methylpyrimidines, has been described, providing a foundation for future work on the target molecule. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Bromination | Reduces the need for pre-functionalized starting materials, leading to higher atom economy. | Development of selective and efficient catalysts for the direct bromination of a 4,6-dimethylpyrimidine (B31164) precursor. |
| Flow Chemistry | Allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. | Optimization of reaction conditions in a continuous flow reactor for the synthesis of this compound. |
| Microwave-Assisted Synthesis | Can significantly reduce reaction times and improve yields. | Exploration of microwave-assisted protocols for the key steps in the synthesis of the target compound. |
| Use of Greener Solvents | Reduces the environmental impact of the synthesis. | Investigation of the use of ionic liquids, supercritical fluids, or water as reaction media. |
Exploration of New Chemical Transformations and Derivatization Strategies
The chemical architecture of this compound provides multiple avenues for structural modification, which is crucial for exploring its structure-activity relationship (SAR). The bromine atom at the 5-position is a particularly attractive handle for a variety of cross-coupling reactions.
Future research will undoubtedly focus on leveraging the reactivity of the bromine atom to introduce a diverse range of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, will be instrumental in creating libraries of novel derivatives. researchgate.net Furthermore, the methyl groups at the 4- and 6-positions, while generally less reactive, could potentially be functionalized through radical-based or oxidative methods.
| Reaction Type | Reagent/Catalyst | Potential New Functionality |
| Suzuki Coupling | Aryl or heteroaryl boronic acids / Palladium catalyst | Introduction of various aromatic and heteroaromatic rings. |
| Stille Coupling | Organostannanes / Palladium catalyst | Formation of new carbon-carbon bonds with a wide range of organic groups. |
| Heck Coupling | Alkenes / Palladium catalyst | Introduction of vinyl groups, which can be further modified. |
| Buchwald-Hartwig Amination | Amines / Palladium catalyst | Formation of carbon-nitrogen bonds to introduce amino functionalities. |
| Sonogashira Coupling | Terminal alkynes / Palladium and Copper catalysts | Introduction of alkyne moieties for further click chemistry or other transformations. |
Advanced Computational Modeling for Deeper Mechanistic Understanding
To accelerate the discovery and development of new drugs based on the this compound scaffold, advanced computational modeling will play a pivotal role. These in silico methods can provide deep insights into the molecule's properties and interactions, guiding synthetic efforts and biological testing.
Ab Initio and Molecular Dynamics Simulations
Ab initio and molecular dynamics (MD) simulations are powerful computational tools that can elucidate the electronic structure, reactivity, and conformational dynamics of molecules. For this compound and its derivatives, these simulations can be employed to:
Predict Reactivity: Calculate the electron density and electrostatic potential to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding derivatization strategies.
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of potential synthetic transformations to optimize reaction conditions.
Simulate Biomolecular Interactions: If a biological target is identified, MD simulations can be used to model the binding of this compound derivatives to the target protein, providing insights into the binding mode and affinity.
Quantitative Structure-Activity Relationship (QSAR) Refinement
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. Once a library of this compound derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed to:
Identify Key Structural Features: Determine which molecular properties (e.g., electronic, steric, and hydrophobic) are most important for the observed biological activity.
Predict the Activity of New Compounds: Use the developed QSAR model to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.
Refine the Pharmacophore Model: Develop a 3D model of the essential structural features required for biological activity, which can guide further drug design efforts.
Comprehensive In Vivo Efficacy and Safety Profiling for Therapeutic Applications
Should derivatives of this compound demonstrate promising in vitro activity, the next critical step is to evaluate their efficacy and safety in living organisms. A comprehensive in vivo profiling is essential for any compound with therapeutic potential.
This would involve a tiered approach, starting with pharmacokinetic (PK) studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds. Efficacy studies would then be conducted in relevant animal models of the target disease to determine if the in vitro activity translates to a therapeutic effect in vivo. Concurrently, toxicology studies would be performed to assess the safety profile of the compounds and identify any potential adverse effects.
| Study Type | Purpose | Key Parameters Measured |
| Pharmacokinetics (ADME) | To understand how the body processes the compound. | Bioavailability, half-life, clearance, volume of distribution, metabolite identification. |
| Efficacy Studies | To determine if the compound has the desired therapeutic effect in a living organism. | Disease-specific endpoints in relevant animal models. |
| Toxicology Studies | To assess the safety of the compound. | Acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity. |
Design of Targeted Drug Delivery Systems for this compound Derivatives
Even with potent biological activity, the therapeutic utility of a compound can be limited by poor solubility, rapid metabolism, or off-target toxicity. Targeted drug delivery systems offer a promising strategy to overcome these challenges.
For derivatives of this compound that emerge as promising drug candidates, the development of targeted drug delivery systems could significantly enhance their therapeutic index. This could involve:
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from premature degradation, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Conjugation to Targeting Ligands: Attaching the drug to a ligand that specifically binds to a receptor overexpressed on diseased cells can actively target the drug to the site of action, thereby increasing its efficacy and reducing systemic side effects.
Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the disease microenvironment (e.g., low pH or specific enzymes) can further enhance the selectivity of the therapy.
Investigation into Synergistic Effects with Existing Therapeutic Agents
The exploration of synergistic interactions between this compound and established therapeutic agents is a promising area of research. Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to improved treatment outcomes, reduced dosages, and potentially minimized side effects. While direct studies on this compound are in nascent stages, research on structurally related brominated pyrimidines provides a strong rationale for these investigations.
Halogenated pyrrolopyrimidines, for instance, have demonstrated synergistic effects when combined with antimicrobial peptides against pathogenic bacteria. nih.gov This suggests that the bromo- and iodo-substituted compounds, in particular, exhibit enhanced activity in combination therapies. nih.gov Such findings encourage the investigation of this compound in combination with various classes of therapeutic agents, including anticancer drugs and antibiotics. The goal is to identify combinations that exhibit enhanced efficacy, potentially overcoming drug resistance and improving patient outcomes.
Future research in this area will likely involve high-throughput screening of this compound in combination with a wide array of approved drugs. Detailed mechanistic studies will be crucial to understand the molecular basis of any observed synergistic interactions.
Green Chemistry Approaches in Synthesis and Application
In line with the growing emphasis on sustainable chemical manufacturing, the development of green chemistry approaches for the synthesis of this compound is a critical area of focus. Traditional chemical synthesis methods often rely on harsh reagents, toxic solvents, and energy-intensive processes. Green chemistry aims to mitigate these issues by designing processes that are more efficient, use safer chemicals, and reduce waste.
Several green synthetic methods are being explored for the production of pyrimidine (B1678525) derivatives. These include microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.netnih.govnih.gov For instance, microwave-assisted organic synthesis is recognized for its potential to accelerate reactions and offer higher yields compared to conventional heating methods. researchgate.net Similarly, ultrasound has been shown to have synergistic effects in the synthesis of pyrimidines, leading to more efficient processes. nih.gov
The development of a scalable synthetic route for 4-substituted 5-bromo-6-methylpyrimidines, a class of compounds closely related to the subject of this article, highlights the feasibility of applying modern, more environmentally benign synthetic strategies. researchgate.net Future research will likely focus on optimizing these green methods for the specific synthesis of this compound, including the use of greener solvents, catalysts, and energy sources. The application of these principles will be instrumental in ensuring the sustainable production of this promising compound.
Green Synthesis Methodologies for Pyrimidine Derivatives
| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to faster reaction times and increased yields. researchgate.net | Reduced energy consumption, shorter synthesis duration, and potentially higher purity of the final product. |
| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves to induce cavitation, which can enhance reaction rates and yields. nih.govnih.gov | Improved reaction efficiency, milder reaction conditions, and the potential for novel reaction pathways. |
| Catalytic Synthesis | Involves the use of catalysts to facilitate reactions, often with higher selectivity and under milder conditions. | Increased atom economy, reduced waste generation, and the possibility of using more environmentally friendly reagents. |
| Solvent-Free Reactions | Conducting reactions without a solvent, which reduces waste and the use of potentially hazardous substances. | Elimination of solvent-related toxicity and disposal issues, and simplified product purification. |
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-4,6-dimethylpyrimidine, and how can reaction yields be maximized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, in the synthesis of hepatitis B virus capsid inhibitors, this compound was prepared by substituting 2-bromopyridine with brominated pyrimidine in a palladium-catalyzed coupling reaction. Key steps include:
- Reaction Conditions : Use of anhydrous solvents (e.g., DCM or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation.
- Purification : Column chromatography with silica gel and gradient elution (e.g., 0–10% MeOH/DCM) achieves >65% yield .
- Yield Optimization : Precise stoichiometric ratios (1:1.2 for bromopyrimidine:amine) and controlled temperature (60–80°C) minimize side reactions.
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming regiochemistry. For example, the singlet at δ 2.28 ppm (6H) in ¹H NMR corresponds to the two methyl groups, while the bromine atom deshields adjacent carbons (δ 130–136 ppm in ¹³C NMR) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 444.1634 for a derivative) with <1 ppm error .
- IR Spectroscopy : Peaks at 600–800 cm⁻¹ (C-Br stretch) and 2900–3100 cm⁻¹ (C-H stretch in methyl groups) confirm functional groups .
Q. How can researchers ensure purity during large-scale synthesis of this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 0–4°C to remove impurities.
- Analytical HPLC : Employ a C18 column with UV detection (254 nm) and isocratic elution (acetonitrile:water = 60:40) to verify purity ≥99% .
- Batch Consistency : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) to ensure uniform Rf values (~0.5) across batches .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing this compound?
Methodological Answer: Regioselective substitution at the C5-bromo position is influenced by steric and electronic factors:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the methyl group, directing coupling to the bromine site .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids selectively replaces bromine with aryl groups (yields >70%) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density at reactive sites, guiding reagent selection .
Q. How does this compound contribute to supramolecular chemistry and receptor design?
Methodological Answer: The compound’s rigid pyrimidine core and methyl substituents make it a key building block for:
- Host-Guest Complexes : In crystal structures, it forms π-π stacking interactions with aromatic guests (e.g., methyl α-D-glucopyranoside) and hydrogen bonds via amino derivatives .
- Receptor Scaffolds : Trisubstituted derivatives (e.g., 1,3,5-tris[(4,6-dimethylpyrimidin-2-yl)aminomethyl]benzene) exhibit high affinity for anions (e.g., Cl⁻) via cooperative hydrogen bonding .
Q. How can conflicting NMR data in substituted pyrimidines be resolved during structural elucidation?
Methodological Answer:
- Decoupling Experiments : Irradiate adjacent protons to simplify splitting patterns (e.g., distinguish between diastereomers in pyrrolidine derivatives) .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) by observing coalescence temperatures.
- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, confirming connectivity in crowded spectra (e.g., overlapping methyl signals at δ 2.2–2.4 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
